Desmethyldoxepin hydrochloride, (Z)-
Overview
Description
3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry. It is structurally characterized by the presence of a dibenzo[b,e]oxepin moiety, which is a tricyclic structure, and a propan-1-amine side chain. This compound is often studied for its potential therapeutic properties and its role in various chemical reactions.
Mechanism of Action
Target of Action
Desmethyldoxepin hydrochloride, (Z)-, also known as Doxepin, is a psychotropic agent with antidepressant and anxiolytic properties . It primarily targets the histamine H1 receptors and is relatively selective for the inhibition of norepinephrine reuptake , with a much weaker effect on the serotonin transporter .
Mode of Action
Doxepin interacts with its targets by blocking the histamine H1 receptors . This interaction is particularly effective in skin conditions . It also inhibits the reuptake of norepinephrine, which increases the levels of norepinephrine in the synaptic cleft, enhancing its neurotransmission .
Biochemical Pathways
The primary metabolic pathway of Doxepin involves the liver enzyme CYP2D6 , which predominantly catalyses hydroxylation with an exclusive preference for the E-isomers . This metabolic pathway leads to the formation of the active metabolite, N-desmethyldoxepin .
Pharmacokinetics
Doxepin has a bioavailability of 13–45% (mean 29%) . It is metabolized in the liver by CYP2D6 and CYP2C19 . The metabolites include Nordoxepin and glucuronide conjugates . The elimination half-life of Doxepin is 8–24 hours (mean 17 hours), and Nordoxepin is 28–31 hours . It is excreted through the kidneys (~50%) and feces (minor) .
Result of Action
The molecular and cellular effects of Doxepin’s action primarily involve the increase in norepinephrine levels and the blocking of histamine, acetylcholine, and serotonin . This results in its antidepressant and anxiolytic properties .
Action Environment
The metabolism and subsequent elimination of Doxepin can be affected by various environmental factors, including age, genetics, and drug-drug interactions . For instance, renal disease can affect the metabolism and elimination of Doxepin . Furthermore, the efficacy of Doxepin can be influenced by the application environment. For example, when applied topically, occlusive dressings should be avoided as they can increase absorption .
Biochemical Analysis
Biochemical Properties
Desmethyldoxepin hydrochloride, (Z)-, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly with the cytochrome P450 enzymes, such as CYP2C19, CYP1A2, and CYP2C9 . The nature of these interactions primarily involves the metabolic transformation of doxepin into Desmethyldoxepin hydrochloride, (Z)- .
Cellular Effects
Desmethyldoxepin hydrochloride, (Z)-, exerts several effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmitter levels in the synaptic cleft, particularly norepinephrine and serotonin . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Desmethyldoxepin hydrochloride, (Z)-, involves its interaction with neurotransmitter reuptake systems. It inhibits the reuptake of norepinephrine and serotonin at synaptic nerve terminals, thereby increasing their synaptic concentration . This inhibition is associated with its antidepressant action .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Desmethyldoxepin hydrochloride, (Z)-, exhibits stability and undergoes degradation. Its effects on cellular function can be observed in both in vitro and in vivo studies. The elimination half-life of Desmethyldoxepin hydrochloride, (Z)-, is approximately 31 hours, which is almost twice that of doxepin .
Metabolic Pathways
Desmethyldoxepin hydrochloride, (Z)-, is involved in several metabolic pathways. It is formed from doxepin mainly by CYP2C19 (>50% contribution), while CYP1A2 and CYP2C9 are involved to a lesser extent . This metabolism could also affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride typically involves the following steps:
Formation of the Dibenzo[b,e]oxepin Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ylidene Group: The ylidene group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Propan-1-Amine Side Chain: This step involves the reaction of the intermediate with N-methylpropan-1-amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including antimicrobial and antifungal activities.
Biological Research: The compound is used in studies related to its interaction with biological targets and its mechanism of action.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e]thiepine Derivatives: These compounds have a similar tricyclic structure but with a sulfur atom replacing the oxygen in the oxepin ring.
Dothiepin Hydrochloride: This compound is structurally similar but has different substituents on the amine group.
Uniqueness
3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride is unique due to its specific structural features and the presence of the ylidene group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPPEZGJRSOKRE-HYMQDMCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1225-56-5 (Parent) | |
Record name | N-Desmethyldoxepin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10154462 | |
Record name | Desmethyldoxepin hydrochloride, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2887-91-4, 124694-02-6 | |
Record name | N-Desmethyldoxepin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyldoxepin hydrochloride, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124694026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyldoxepin hydrochloride, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMETHYLDOXEPIN HYDROCHLORIDE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZII8992NO2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.